![molecular formula C13H21N5O3 B3730320 tert-butyl 4-(2-amino-6-oxo-1,6-dihydro-4-pyrimidinyl)-1-piperazinecarboxylate](/img/structure/B3730320.png)
tert-butyl 4-(2-amino-6-oxo-1,6-dihydro-4-pyrimidinyl)-1-piperazinecarboxylate
Overview
Description
Tert-butyl 4-(2-amino-6-oxo-1,6-dihydro-4-pyrimidinyl)-1-piperazinecarboxylate, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development and function. Upon binding of antigens to the tert-butyl 4-(2-amino-6-oxo-1,6-dihydro-4-pyrimidinyl)-1-piperazinecarboxylate, BTK is activated and phosphorylates downstream signaling molecules, leading to the activation of various transcription factors and ultimately promoting B-cell survival and proliferation. TAK-659 binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, TAK-659 has been shown to have other biochemical and physiological effects. Studies have shown that TAK-659 can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in the treatment of autoimmune diseases. TAK-659 has also been shown to have a favorable safety profile in preclinical and clinical studies, with no significant adverse events reported.
Advantages and Limitations for Lab Experiments
One advantage of using TAK-659 in lab experiments is its high specificity for BTK. Unlike other BTK inhibitors that also target other kinases, TAK-659 has been shown to be highly selective for BTK, reducing the risk of off-target effects. However, one limitation of using TAK-659 is its relatively short half-life, which may require frequent dosing in in vivo studies.
Future Directions
There are several future directions for the development and application of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies for the treatment of B-cell malignancies. Studies have shown that combining BTK inhibitors with other agents such as PI3K inhibitors or anti-CD20 antibodies can enhance their anti-tumor effects. Another area of interest is the potential use of TAK-659 in the treatment of autoimmune diseases, as suggested by its ability to inhibit pro-inflammatory cytokine release. Further studies are needed to explore these potential applications of TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In vitro studies have shown that TAK-659 inhibits BTK activity in a dose-dependent manner, leading to the inhibition of downstream signaling pathways and ultimately inducing apoptosis in B-cells. In vivo studies using mouse models of CLL and NHL have demonstrated that TAK-659 is effective in reducing tumor growth and prolonging survival.
properties
IUPAC Name |
tert-butyl 4-(2-amino-6-oxo-1H-pyrimidin-4-yl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-13(2,3)21-12(20)18-6-4-17(5-7-18)9-8-10(19)16-11(14)15-9/h8H,4-7H2,1-3H3,(H3,14,15,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBFPQAYHHJUIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)piperazine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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